molecular formula C10H15NO2S B7974954 4-Phenylbutane-1-sulfonamide

4-Phenylbutane-1-sulfonamide

Cat. No. B7974954
M. Wt: 213.30 g/mol
InChI Key: XAIMFSQAEPUOEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenylbutane-1-sulfonamide is a useful research compound. Its molecular formula is C10H15NO2S and its molecular weight is 213.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial and Anti-inflammatory Applications : Sulfonamides, including 4-Phenylbutane-1-sulfonamide derivatives, are recognized for their antimicrobial and anti-inflammatory properties, making them useful in treating infections (Hussain et al., 2022).

  • Antimycobacterial Activities : Some hydroxyethylsulfonamide derivatives have shown antimycobacterial activities, indicating their potential as therapeutic agents against Mycobacterium tuberculosis (Moreth et al., 2014).

  • Anticancer Potential : Certain hydroxyethylamine derivatives containing aromatic sulfonamides have demonstrated significant cytotoxic activity against cancer cell lines, suggesting their potential in anticancer drug discovery (Facchinetti et al., 2014).

  • Bacterial Sulfur Source Utilization : 4-Phenylbutane-1-sulfonate can be utilized by Pseudomonas aeruginosa PAO1 as a sulfur source, revealing insights into bacterial metabolism and potential applications in bioremediation (Kertesz, 1996).

  • Antimicrobial Modulation : The compound 4-(Phenylsulfonyl) morpholine, a sulfonamide derivative, has shown modulatory effects on antimicrobial activity against multidrug-resistant strains of bacteria (Oliveira et al., 2015).

  • Diagnostic Assays : Sulfonamides have been used in the development of diagnostic assays like enzyme-linked immunosorbent assays (ELISAs) for detecting antibiotic residues in food samples (Adrián et al., 2009).

properties

IUPAC Name

4-phenylbutane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIMFSQAEPUOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.